

Application Note: Quantification of GSK1360707 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK1360707

Cat. No.: B1672351

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Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK1360707 is a potent and selective triple reuptake inhibitor that was under development for the treatment of major depressive disorder.[1] Accurate quantification of **GSK1360707** in plasma is crucial for pharmacokinetic studies, enabling the assessment of its absorption, distribution, metabolism, and excretion (ADME) properties. This application note provides a detailed protocol for the sensitive and selective quantification of **GSK1360707** in human plasma samples using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The described method is based on established bioanalytical techniques for small molecules and tyrosine kinase inhibitors, offering a robust workflow for preclinical and clinical research.[2][3][4][5][6]

Principle

The method involves the extraction of **GSK1360707** and an internal standard (IS) from human plasma via protein precipitation.[2][3] The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

Experimental Protocols

1. Materials and Reagents

- **GSK1360707** reference standard
- Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)
- Human plasma (K2EDTA as anticoagulant)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water

2. Stock and Working Solutions Preparation

- **GSK1360707** Stock Solution (1 mg/mL): Accurately weigh and dissolve the **GSK1360707** reference standard in methanol.
- Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the **GSK1360707** stock solution.
- Working Solutions: Serially dilute the stock solutions with a mixture of acetonitrile and water (1:1, v/v) to prepare working solutions for calibration standards and quality control (QC) samples.

3. Calibration Standards and Quality Control Samples

- Prepare calibration standards by spiking blank human plasma with the appropriate working solutions to achieve a concentration range of 1-1000 ng/mL.
- Prepare QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

4. Sample Preparation (Protein Precipitation)

- Aliquot 100 μ L of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

- Add 20 μ L of the internal standard working solution and vortex briefly.
- Add 300 μ L of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Transfer to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Instrumentation and Conditions

- Liquid Chromatography (LC)
 - System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
 - Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 μ m).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 μ L.
 - Column Temperature: 40°C.
 - Gradient Elution:

Time (min)	%B
0.0	10
2.5	90
3.5	90
3.6	10

| 5.0 | 10 |

- Mass Spectrometry (MS)
 - System: A triple quadrupole mass spectrometer.
 - Ionization Mode: Electrospray Ionization (ESI), positive.
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - Ion Source Parameters:
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150°C
 - Desolvation Temperature: 400°C
 - Gas Flow: Optimized for the instrument.
 - MRM Transitions (Hypothetical - requires experimental optimization):
 - **GSK1360707**: Precursor ion (m/z) 286.1 → Product ion (m/z) [To be determined based on fragmentation]. The molecular weight of **GSK1360707** is 286.2 g/mol .[\[7\]](#)
 - Internal Standard: [To be determined based on the selected IS].

6. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters: selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Data Presentation

Table 1: Linearity and Sensitivity of **GSK1360707** Quantification

Analyte	Calibration Range (ng/mL)	LLOQ (ng/mL)	Correlation Coefficient (r ²)
GSK1360707	1 - 1000	1	>0.99

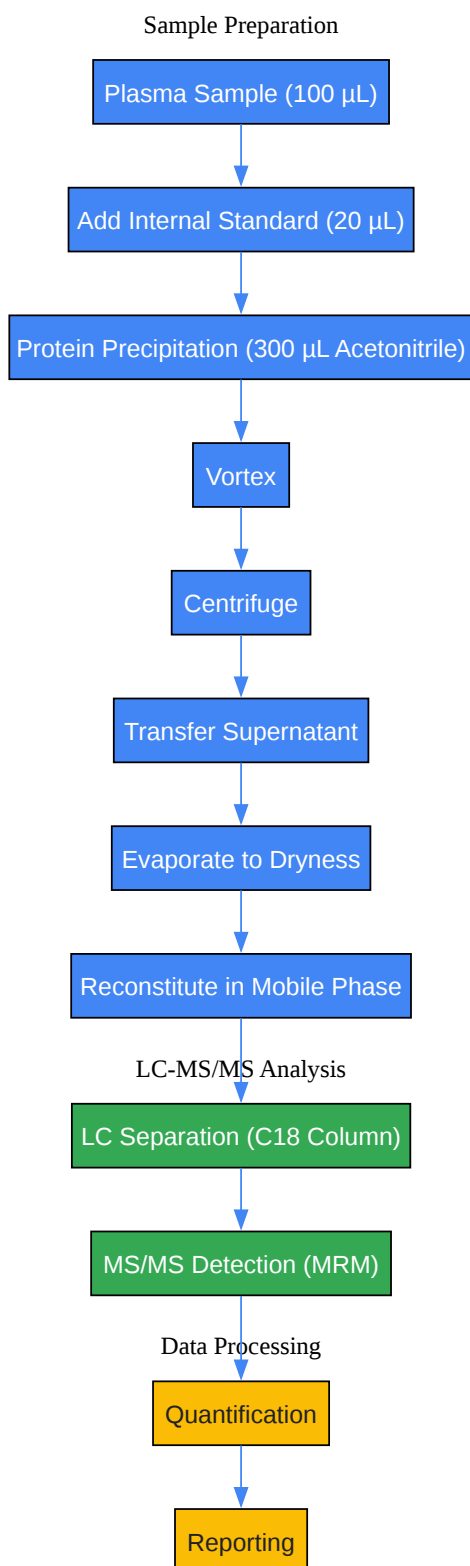
Table 2: Accuracy and Precision of the Method

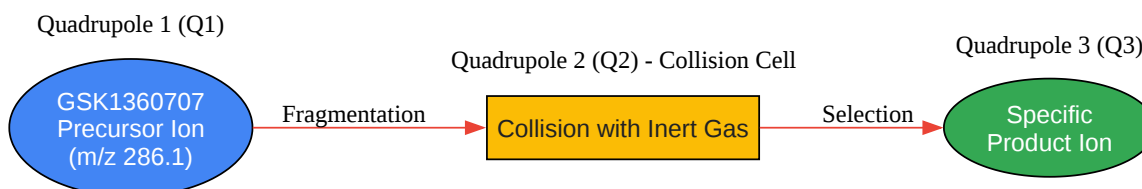
QC Level	Nominal Conc. (ng/mL)	Mean Measured Conc. (ng/mL) (n=5)	Accuracy (%)	Precision (CV, %)
LQC	3	2.9	96.7	<15
MQC	100	102.5	102.5	<15
HQC	800	790.2	98.8	<15

Table 3: Recovery and Matrix Effect

QC Level	Concentration (ng/mL)	Recovery (%)	Matrix Effect (%)
LQC	3	85-115	85-115
HQC	800	85-115	85-115

Visualizations





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